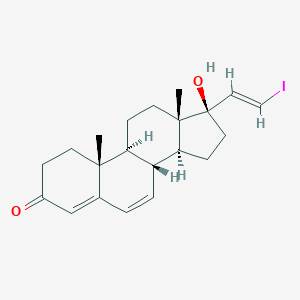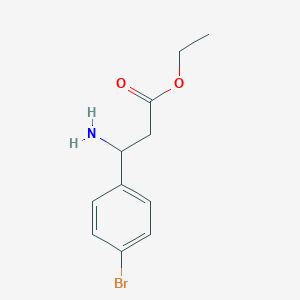
1-(1'-Cyanoribofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1'-Cyanoribofuranosyl)thymine, also known as ara-C or cytarabine, is a nucleoside analog that is widely used in cancer chemotherapy. It was first synthesized in the 1950s and has since become a cornerstone of cancer treatment due to its ability to inhibit DNA synthesis and induce cell death.
作用機序
1-(1'-Cyanoribofuranosyl)thymine inhibits DNA synthesis by incorporating into the DNA strand during replication. Once incorporated, it cannot form the necessary hydrogen bonds with the complementary nucleotide, leading to chain termination and cell death. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can be phosphorylated by cellular kinases to form 1-(1'-Cyanoribofuranosyl)thymineTP, which can inhibit DNA polymerase and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1'-Cyanoribofuranosyl)thymine are primarily related to its ability to inhibit DNA synthesis and induce cell death. This can result in a range of side effects, including myelosuppression, nausea, vomiting, and hair loss. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can cause neurological side effects, such as confusion and seizures.
実験室実験の利点と制限
1-(1'-Cyanoribofuranosyl)thymine is widely used in laboratory experiments due to its ability to inhibit DNA synthesis and induce cell death. However, its use is limited by its toxicity and potential for side effects. Additionally, 1-(1'-Cyanoribofuranosyl)thymine can be rapidly metabolized by the body, reducing its effectiveness over time.
将来の方向性
There are several future directions for research on 1-(1'-Cyanoribofuranosyl)thymine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Additionally, there is ongoing research into the use of 1-(1'-Cyanoribofuranosyl)thymine in combination with other chemotherapeutic agents to increase its effectiveness. Finally, there is interest in exploring the use of 1-(1'-Cyanoribofuranosyl)thymine in combination with targeted therapies, such as immunotherapy, to improve cancer treatment outcomes.
合成法
1-(1'-Cyanoribofuranosyl)thymine is synthesized by the reaction of cytosine with arabinose in the presence of a catalyst. The resulting compound is then treated with a protecting group, such as acetyl, to protect the hydroxyl group on the 2' carbon of the ribose ring. The protected compound is then treated with a dehydrating agent to remove the hydroxyl group on the 3' carbon of the ribose ring, resulting in the formation of 1-(1'-Cyanoribofuranosyl)thymine.
科学的研究の応用
1-(1'-Cyanoribofuranosyl)thymine is used in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. It is often used in combination with other chemotherapeutic agents to increase its effectiveness. In addition to its use in cancer treatment, 1-(1'-Cyanoribofuranosyl)thymine has been studied for its antiviral properties, particularly in the treatment of herpes simplex virus infections.
特性
CAS番号 |
149228-60-4 |
|---|---|
製品名 |
1-(1'-Cyanoribofuranosyl)thymine |
分子式 |
C26H27ClN6OS |
分子量 |
283.24 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1 |
InChIキー |
GIMIRPPAFUHVRA-KCGFPETGSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |
SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N |
同義語 |
1-(1'-cyano-beta-D-ribofuranosyl)thymine 1-(1'-cyanoribofuranosyl)thymine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



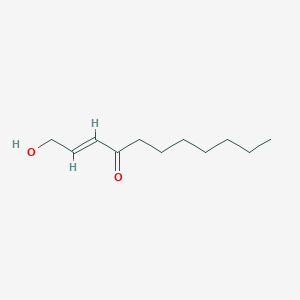
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
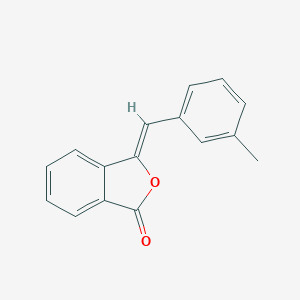
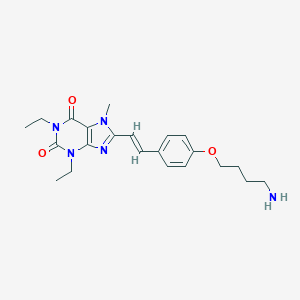
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

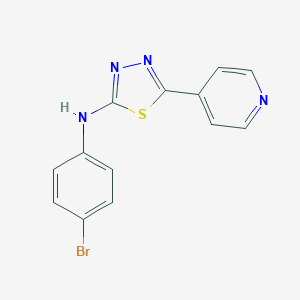
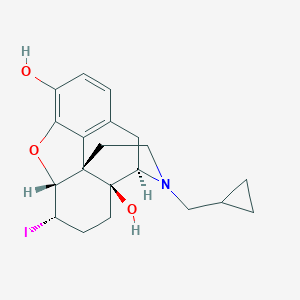

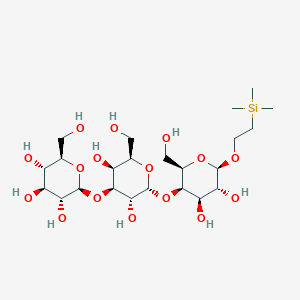
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
